3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide
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Overview
Description
3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a 3-chlorophenyl group, a cyano group, and a quinolinyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide.
Attachment of the Quinolinyl Group: The quinolinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide
- 3-[5-(3-bromophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide
- 3-[5-(3-methylphenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide
Uniqueness
3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 3-chlorophenyl group, cyano group, and quinolinyl group in this specific arrangement may result in unique interactions with molecular targets and distinct biological activities.
Properties
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-17-5-1-4-15(12-17)22-10-9-18(29-22)13-16(14-25)23(28)27-21-8-2-7-20-19(21)6-3-11-26-20/h1-13H,(H,27,28)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVCWPMIEUNMQO-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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